Cas no 1565-41-9 (4-Ethenylbenzoyl Chloride)

4-Ethenylbenzoyl Chloride is a reactive organic compound characterized by the presence of a vinyl group and a benzoyl chloride functional group. Its molecular structure, C9H7ClO, makes it a versatile intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and specialty chemicals. The compound’s high reactivity stems from the acyl chloride moiety, enabling efficient acylation reactions, while the ethenyl group offers opportunities for further functionalization via polymerization or addition reactions. It is typically handled under inert conditions due to its sensitivity to moisture. Suitable for controlled laboratory use, 4-Ethenylbenzoyl Chloride is valued for its role in constructing complex molecular architectures.
4-Ethenylbenzoyl Chloride structure
4-Ethenylbenzoyl Chloride structure
Product Name:4-Ethenylbenzoyl Chloride
CAS No:1565-41-9
MF:C9H7ClO
MW:166.604281663895
CID:96438
PubChem ID:11052028
Update Time:2025-07-22

4-Ethenylbenzoyl Chloride Chemical and Physical Properties

Names and Identifiers

    • Benzoyl chloride, 4-ethenyl-
    • 4-VINYLBENZOYL CHLORIDE
    • Benzoyl chloride, 4-ethenyl- (9CI)
    • 4-vinylbenzoic acid chloride
    • 4-vinylbenzoic chloride
    • 4-Vinylbenzoyl-chlorid
    • AG-E-05374
    • CTK0E7460
    • p-vinylbenzoyl chloride
    • A906565
    • SCHEMBL362842
    • p-vinyl benzoyl chloride
    • DGZXVEAMYQEFHB-UHFFFAOYSA-N
    • 1565-41-9
    • 4-vinylbenzoylchloride
    • p-vinyl benzoic acid chloride
    • DTXSID10453366
    • 4-ethenylbenzoyl Chloride
    • 4-vinyl benzoyl chloride
    • para-vinyl benzoyl chloride
    • G63333
    • DB-286040
    • 4-Ethenylbenzoyl Chloride
    • MDL: MFCD13173795
    • Inchi: 1S/C9H7ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2
    • InChI Key: DGZXVEAMYQEFHB-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC(C=C)=CC=1)=O

Computed Properties

  • Exact Mass: 166.01861
  • Monoisotopic Mass: 166.0185425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

4-Ethenylbenzoyl Chloride Pricemore >>

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4-Ethenylbenzoyl Chloride Related Literature

Additional information on 4-Ethenylbenzoyl Chloride

4-Ethenylbenzoyl Chloride (CAS No. 1565-41-9): A Versatile Intermediate in Organic Synthesis

4-Ethenylbenzoyl Chloride (CAS No. 1565-41-9), also known as 4-Vinylbenzoyl Chloride, is a highly reactive aromatic acyl chloride widely used in pharmaceutical, agrochemical, and material science applications. Its molecular structure combines a vinyl group and a benzoyl chloride moiety, making it a valuable building block for polymer modification, crosslinking agents, and photoactive compounds. Recent studies highlight its role in developing advanced coatings and UV-curable resins, aligning with the growing demand for sustainable materials in industries like 3D printing and electronics.

The compound’s reactivity stems from its ability to undergo nucleophilic substitution and Friedel-Crafts acylation, enabling the synthesis of functionalized styrenes. Researchers frequently search for "4-Ethenylbenzoyl Chloride synthesis" or "1565-41-9 applications," reflecting interest in its use for high-performance polymers. Notably, its vinyl group allows radical polymerization, a feature exploited in smart materials responsive to environmental stimuli—a hot topic in nanotechnology forums.

From an analytical perspective, 4-Ethenylbenzoyl Chloride is characterized by FT-IR spectroscopy (C=O stretch at 1760 cm⁻¹) and NMR (distinct aromatic proton signals). Its storage stability under inert conditions is often discussed in technical FAQs, as moisture sensitivity necessitates anhydrous handling. Industry trends show rising queries about "bio-based alternatives to benzoyl chlorides," though 1565-41-9 remains irreplaceable for precision reactions due to its high purity (>98%) and consistent performance.

In material science, this compound’s role in surface functionalization of nanoparticles (e.g., silica or graphene) garners attention. A 2023 study demonstrated its utility in creating anti-fouling coatings for marine applications—addressing global concerns about biofouling. Meanwhile, patent databases reveal innovations like "4-Vinylbenzoyl Chloride-derived adhesives" with enhanced thermal resistance, catering to aerospace demands.

Regulatory compliance is another focal point. While CAS 1565-41-9 isn’t classified as hazardous under major frameworks, proper PPE protocols (gloves, goggles) are emphasized in SDS documents. Environmental discussions often cite its low bioaccumulation potential, though wastewater treatment guidelines recommend hydrolysis neutralization before disposal. These aspects align with ESG-driven searches like "green chemistry benzoyl chlorides."

Future directions include exploring microwave-assisted reactions with 4-Ethenylbenzoyl Chloride to reduce energy consumption—a trend mirrored in recent "solvent-free synthesis" publications. As industries prioritize atom-efficient methodologies, this compound’s versatility ensures its relevance in next-gen organic electronics and drug conjugates.

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